molecular formula C13H14Cl2N2O3 B15125854 Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride

Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride

Cat. No.: B15125854
M. Wt: 317.16 g/mol
InChI Key: AFVDEJYVNZYAES-UHFFFAOYSA-N
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Description

Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride typically involves multiple steps. One common method includes the Mannich reaction, which introduces an aminomethyl group into the quinoline structure. The reaction conditions often involve the use of formaldehyde, a secondary amine, and an acidic catalyst to facilitate the formation of the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound but without the aminomethyl and methoxy groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.

Uniqueness

Methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, while the methoxy group can influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C13H14Cl2N2O3

Molecular Weight

317.16 g/mol

IUPAC Name

methyl 8-(aminomethyl)-6-chloro-2-methoxyquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H13ClN2O3.ClH/c1-18-12-10(13(17)19-2)5-7-3-9(14)4-8(6-15)11(7)16-12;/h3-5H,6,15H2,1-2H3;1H

InChI Key

AFVDEJYVNZYAES-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2C=C1C(=O)OC)Cl)CN.Cl

Origin of Product

United States

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